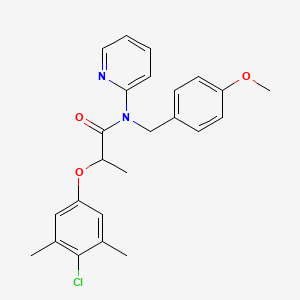![molecular formula C17H15BrN2O2S B11368508 5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide](/img/structure/B11368508.png)
5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the coupling of the brominated furan with the thiazole derivative through an amidation reaction, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of the corresponding furan derivative.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-hydroxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophen-2-carboxamid: Ähnliche Struktur, jedoch mit einem Thiophenring anstelle eines Furanrings.
5-Chlor-N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamid: Ähnliche Struktur, jedoch mit einem Chloratom anstelle eines Bromatoms.
Einzigartigkeit
Die Einzigartigkeit von 5-Brom-N-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Bromatoms und des Furanrings macht es besonders vielseitig für verschiedene chemische Umwandlungen und Anwendungen.
Eigenschaften
Molekularformel |
C17H15BrN2O2S |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
5-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15BrN2O2S/c1-11-2-4-12(5-3-11)17-20-13(10-23-17)8-9-19-16(21)14-6-7-15(18)22-14/h2-7,10H,8-9H2,1H3,(H,19,21) |
InChI-Schlüssel |
VWLZXBAQYHZMPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-4-nitrobenzamide](/img/structure/B11368427.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11368436.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide](/img/structure/B11368444.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11368459.png)
![5-bromo-1-methyl-3-[4-(propan-2-yloxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11368460.png)
![5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368467.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B11368477.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide](/img/structure/B11368481.png)
![N-benzyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11368489.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11368491.png)

![N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11368500.png)
![3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11368505.png)
